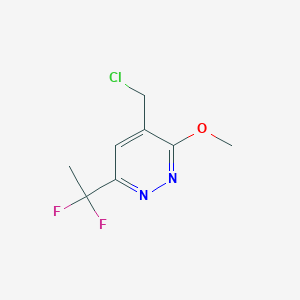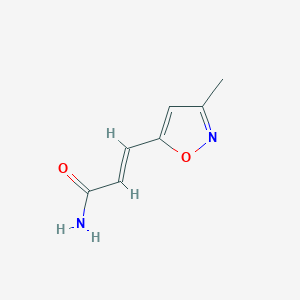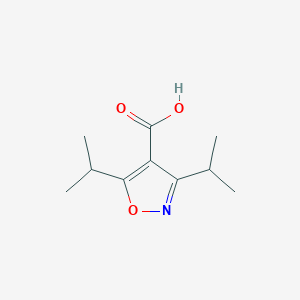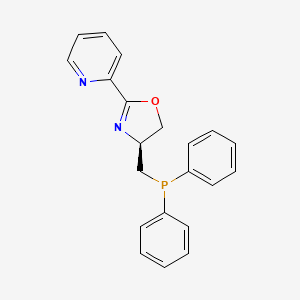![molecular formula C8H5F3N2OS B12873471 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C8H5F3N2OS It is a derivative of benzo[d]oxazole, featuring a trifluoromethylthio group at the 6th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine typically involves the introduction of the trifluoromethylthio group onto a benzo[d]oxazole scaffold. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6-chlorobenzo[d]oxazol-2-amine, is reacted with trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
6-((Trifluoromethyl)thio)benzo[d]imidazol-2-amine: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Uniqueness
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
Molecular Formula |
C8H5F3N2OS |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
InChI Key |
WLQPZHJSESNJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
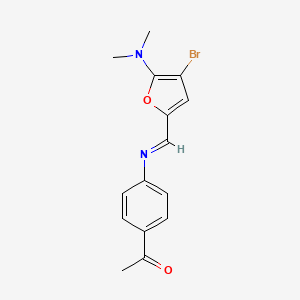
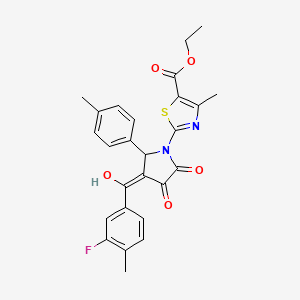
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)


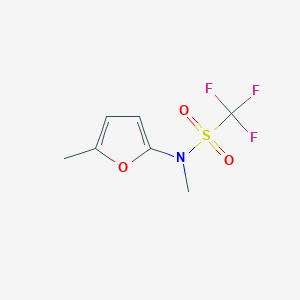
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
